4-(6-Chloro-3-pyridazinyl)resorcinol

Descripción

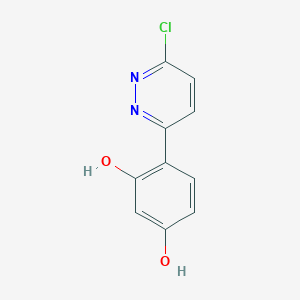

4-(6-Chloro-3-pyridazinyl)resorcinol is a heterocyclic compound featuring a resorcinol backbone (1,3-dihydroxybenzene) substituted with a 6-chloro-3-pyridazinyl group. The chlorine atom likely enhances hydrophobicity and influences intermolecular interactions, while the resorcinol moiety enables hydrogen bonding, critical for applications in medicinal chemistry or molecular binding .

Propiedades

Fórmula molecular |

C10H7ClN2O2 |

|---|---|

Peso molecular |

222.63 g/mol |

Nombre IUPAC |

4-(6-chloropyridazin-3-yl)benzene-1,3-diol |

InChI |

InChI=1S/C10H7ClN2O2/c11-10-4-3-8(12-13-10)7-2-1-6(14)5-9(7)15/h1-5,14-15H |

Clave InChI |

DDHVIKQPVLQZHU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1O)O)C2=NN=C(C=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Variations on the Resorcinol Backbone

- 4-(2-Pyridylazo)resorcinol and 4-(2-Thiazolylazo)resorcinol: These compounds replace the chloro-pyridazinyl group with azo-linked pyridyl or thiazolyl groups. The azo (–N=N–) moiety imparts strong chromophoric properties, making them useful as spectrophotometric reagents. However, their extraction efficiency in chloroform varies significantly compared to non-azo analogs due to differences in polarity and charge distribution . Key Difference: Azo groups enhance UV-vis activity but reduce stability under acidic conditions compared to the chloro-pyridazinyl group.

- 4-(4-Nitrophenylazo)resorcinol (Magneson): This analog contains a nitro-substituted phenylazo group. The nitro group strongly withdraws electrons, increasing acidity and enabling use as a pH-sensitive indicator. In contrast, the chloro-pyridazinyl group in the target compound offers moderate electron-withdrawing effects, balancing solubility and reactivity .

Pyridazine-Based Derivatives

- 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine: This compound replaces the resorcinol group with a triazolo ring and a methylphenyl substituent. The methyl group enhances hydrophobicity but lacks hydrogen-bonding capacity compared to resorcinol’s hydroxyls .

- 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile: The imidazo-pyridazine core and benzonitrile substituent create a planar structure with a polar nitrile group. The nitrile may engage in dipole interactions, unlike the resorcinol’s hydrogen-bonding hydroxyls. This structural difference could alter solubility and target selectivity .

Functional Group Modifications

- The trifluoromethyl group is highly electron-withdrawing, increasing metabolic stability compared to the chloro substituent. However, this may reduce bioavailability due to excessive hydrophobicity .

- 4-(6-Chloro-3-pyridazinyl)benzoic Acid: Replacing resorcinol with a carboxylic acid group (pKa ~4-5) makes this compound ionizable at physiological pH, enhancing water solubility. This contrasts with the resorcinol backbone, which remains neutral in most biological systems, favoring membrane permeability .

- 4-(6-Chloro-3-pyridazinyl)piperazine-1-carboxylate: The piperazine-carboxylate group adds basicity and lipophilicity, improving blood-brain barrier penetration. However, the ester group may confer hydrolytic instability compared to resorcinol’s stable diol structure .

Data Table: Key Properties of Selected Analogs

*Estimated based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.